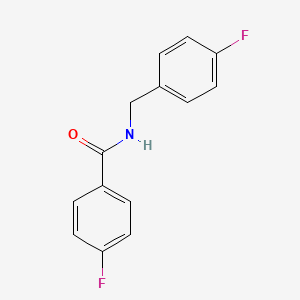

4-Fluoro-N-(4-fluorobenzyl)benzamide

Übersicht

Beschreibung

4-Fluoro-N-(4-fluorobenzyl)benzamide is an organic compound with the molecular formula C14H11F2NO. It belongs to the class of benzamides, which are compounds containing a benzamide moiety that is N-linked to a benzyl group. This compound is characterized by the presence of two fluorine atoms attached to the benzene rings, which can influence its chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(4-fluorobenzyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-fluorobenzoic acid and methylamine.

Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride.

Formation of Benzamide: The acid chloride is then reacted with methylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzamide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluorobenzoic acid or other oxidized derivatives.

Reduction: Formation of 4-fluoro-N-[(4-fluorophenyl)methyl]amine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-N-(4-fluorobenzyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

Wirkmechanismus

The mechanism of action of 4-Fluoro-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-fluoro-N-methylbenzamide: A similar compound with a single fluorine atom and a methyl group attached to the benzamide moiety.

4-fluorobenzamide: A simpler compound with a single fluorine atom attached to the benzamide moiety.

4-fluorobenzylamine: A related compound with a fluorine atom and an amine group attached to the benzene ring

Uniqueness

4-Fluoro-N-(4-fluorobenzyl)benzamide is unique due to the presence of two fluorine atoms on the benzene rings, which can influence its chemical reactivity and interactions with biological targets. This dual fluorination can enhance its stability and binding affinity in certain applications, making it a valuable compound for research and development .

Biologische Aktivität

4-Fluoro-N-(4-fluorobenzyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its fluorinated benzamide structure, is being explored for various pharmacological applications, including anti-cancer and anti-viral activities.

Chemical Structure

The molecular formula of this compound is . The presence of fluorine atoms in the structure enhances its lipophilicity and biological activity. The compound can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds possessing similar structural motifs demonstrate promising activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A-549 | 22.09 |

| MCF-7 | 6.40 |

These values indicate the concentration required to inhibit cell growth by 50%, suggesting a strong potential for further development as an anticancer agent .

Anti-HIV Activity

In addition to its anticancer properties, derivatives of this compound have been investigated for their anti-HIV activity. A study highlighted that compounds related to this structure showed significant inhibition of HIV-1 replication in MT-4 cells, with some compounds exhibiting dual anti-HIV and anticancer activities .

The mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes. This binding inhibits their activity, which is crucial for the therapeutic effects observed. The fluorinated groups contribute to enhanced binding affinity and specificity towards biological targets, thereby increasing the efficacy of the compound .

Case Study 1: Cytotoxicity Assessment

A study conducted on a series of fluorinated benzamides, including this compound, assessed their cytotoxicity across various cancer cell lines. The results indicated that the compound significantly reduced cell viability in both A-549 and MCF-7 lines, supporting its potential as an anticancer agent.

Case Study 2: Anti-HIV Efficacy

Another investigation focused on the antiviral properties of related compounds demonstrated that certain derivatives of this compound effectively inhibited HIV replication. This study utilized MT-4 cells to evaluate the effectiveness of these compounds against viral infection, revealing promising results for further exploration in HIV treatment strategies .

Eigenschaften

IUPAC Name |

4-fluoro-N-[(4-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFYBDORFMDXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.